molecular formula C19H26N2O3 B5351950 1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

カタログ番号 B5351950
分子量: 330.4 g/mol
InChIキー: PQYRXIRSPSLIDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

作用機序

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased GABA levels in the brain, reduced neuronal activity, and decreased seizure activity. Additionally, this compound has been shown to have anxiolytic and anti-addictive effects in preclinical studies.

実験室実験の利点と制限

One of the major advantages of 1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is its high potency and selectivity for GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are a number of potential future directions for research on 1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, including:
1. Further preclinical studies to investigate the efficacy of this compound in other neurological disorders, such as depression and post-traumatic stress disorder.
2. Development of new formulations or delivery methods to improve the solubility and bioavailability of this compound.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Investigation of the potential for this compound to be used in combination with other drugs or therapies for the treatment of neurological disorders.
5. Further studies to elucidate the molecular mechanisms underlying the effects of this compound on GABA transaminase and neuronal activity.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological disorders. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in clinical trials.

合成法

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process involving the reaction of cyclohexanone with 4-methoxybenzylamine, followed by cyclization and amidation. The final product is obtained through purification and crystallization.

科学的研究の応用

1-cyclohexyl-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown efficacy in reducing seizures, alcohol and cocaine addiction, and anxiety-like behavior.

特性

IUPAC Name

1-cyclohexyl-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-24-17-9-7-14(8-10-17)12-20-19(23)15-11-18(22)21(13-15)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYRXIRSPSLIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。